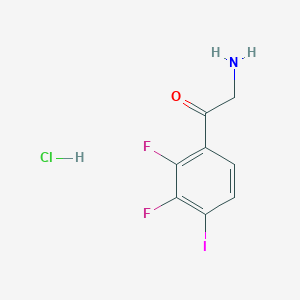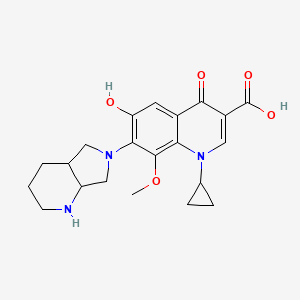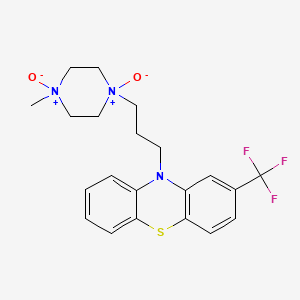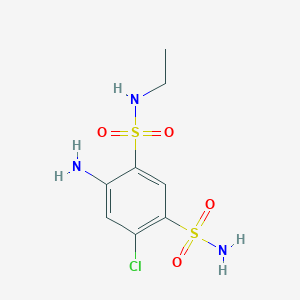
Syringol Gentiobioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Syringol Gentiobioside is a glycosylated volatile phenol, primarily found in grapes exposed to smoke. It is a glucose-glucoside derivative of syringol, a compound known for its smoky aroma. This compound is significant in the context of smoke taint in wines, where it serves as a marker for smoke exposure in grapevines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Syringol Gentiobioside can be synthesized through the glycosylation of syringol. This process involves the reaction of syringol with gentiobiose under specific conditions to form the glycoside bond. The reaction typically requires an acid catalyst to facilitate the glycosylation process .
Industrial Production Methods
In an industrial setting, the production of this compound involves the extraction of syringol from plant materials, followed by its glycosylation using gentiobiose. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Syringol Gentiobioside undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives of syringol.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized syringol derivatives, reduced syringol alcohols, and substituted syringol compounds.
Applications De Recherche Scientifique
Syringol Gentiobioside has several scientific research applications, including:
Mécanisme D'action
The mechanism by which Syringol Gentiobioside exerts its effects involves its interaction with various molecular targets and pathways. In plants, it is involved in the glycosylation process, which helps in detoxifying volatile phenols and reducing their impact on plant tissues. This glycosylation process is crucial for the plant’s response to smoke exposure and other environmental stressors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Syringol Gentiobioside include:
Guaiacol Gentiobioside: Another glycosylated volatile phenol found in smoke-exposed grapes.
Cresol Gentiobioside: A compound with similar properties and applications.
Phenol Gentiobioside: Another related glycosylated phenol.
Uniqueness
This compound is unique due to its specific glycosylation pattern and its role as a marker for smoke taint in wines. Its presence in grapes and wines is indicative of smoke exposure, making it a valuable tool for assessing and mitigating the impact of smoke taint in the wine industry .
Propriétés
Formule moléculaire |
C20H30O13 |
|---|---|
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H30O13/c1-28-8-4-3-5-9(29-2)18(8)33-20-17(27)15(25)13(23)11(32-20)7-30-19-16(26)14(24)12(22)10(6-21)31-19/h3-5,10-17,19-27H,6-7H2,1-2H3/t10-,11-,12-,13-,14+,15+,16-,17-,19-,20+/m1/s1 |
Clé InChI |
JVCBNQLBNDCRLA-YXGWTYEDSA-N |
SMILES isomérique |
COC1=C(C(=CC=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
SMILES canonique |
COC1=C(C(=CC=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



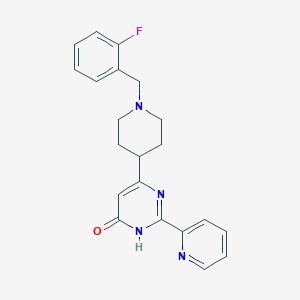
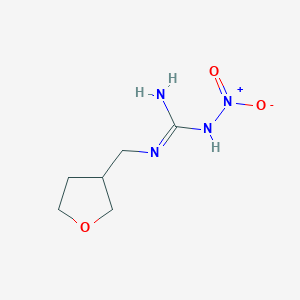
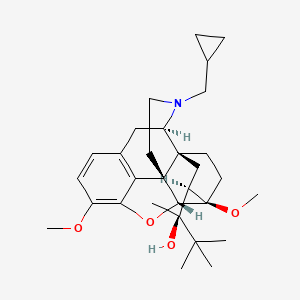
![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
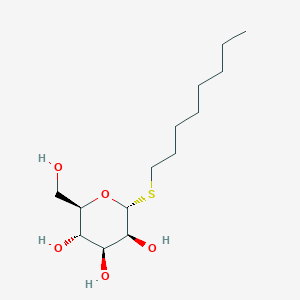

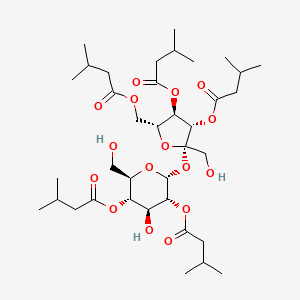
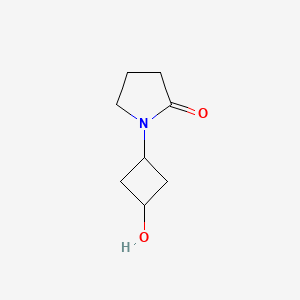
![(2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B13436314.png)
